ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.
Acetylation: The 6-bromoindole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine to form 6-bromo-1H-indol-1-yl acetate.
Coupling with Piperazine: The acetylated product is then coupled with ethyl 1-piperazinecarboxylate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:
Binding to Receptors: Interacting with G-protein coupled receptors (GPCRs) or nuclear receptors.
Inhibiting Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting signaling pathways such as MAPK/ERK or PI3K/Akt.
Comparison with Similar Compounds
Ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Bromoindole: A simpler brominated indole with fewer functional groups.
1-Benzyl-4-(6-bromo-1H-indol-1-yl)piperazine: A similar compound with a benzyl group instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈BrN₃O₃
- Molecular Weight : 348.21 g/mol
This compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Phosphodiesterase Inhibition : The compound has been noted for its ability to inhibit phosphodiesterase type IV (PDE4), which can lead to increased intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are associated with anti-inflammatory effects and improved respiratory function .
- Muscarinic Receptor Antagonism : It acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which can be beneficial in treating various respiratory diseases by reducing bronchoconstriction and mucus secretion .
- Cytotoxic Effects : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines, indicating potential applications in oncology .
Therapeutic Applications
The therapeutic potential of this compound includes:
- Respiratory Diseases : Due to its PDE4 inhibitory activity, it may be useful in treating chronic obstructive pulmonary disease (COPD), asthma, and allergic rhinitis by alleviating inflammation and enhancing airflow .
- Anti-inflammatory Applications : Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like psoriasis and atopic dermatitis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives:
Properties
Molecular Formula |
C17H20BrN3O3 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
ethyl 4-[2-(6-bromoindol-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20BrN3O3/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)12-21-6-5-13-3-4-14(18)11-15(13)21/h3-6,11H,2,7-10,12H2,1H3 |
InChI Key |
YHTHJIIPTRATEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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